molecular formula C12H7N5O B2427680 2-(1,2,2-Tricyanoethenylamino)benzamide CAS No. 959583-36-9

2-(1,2,2-Tricyanoethenylamino)benzamide

Cat. No.: B2427680
CAS No.: 959583-36-9
M. Wt: 237.222
InChI Key: FBLQHVQFJVADAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,2-Tricyanoethenylamino)benzamide is a complex organic compound characterized by the presence of a benzamide group attached to a tricyanoethenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,2-Tricyanoethenylamino)benzamide typically involves the reaction of benzamide derivatives with tricyanoethenylamine. One common method includes the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,2-Tricyanoethenylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triethylamine, benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 4-dimethylaminopyridine (DMAP) . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific temperature and time settings to achieve optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, amidation reactions can yield various benzamide derivatives .

Scientific Research Applications

2-(1,2,2-Tricyanoethenylamino)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,2,2-Tricyanoethenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,2-Tricyanoethenylamino)benzamide is unique due to its tricyanoethenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other benzamide derivatives.

Properties

IUPAC Name

2-(1,2,2-tricyanoethenylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-5-8(6-14)11(7-15)17-10-4-2-1-3-9(10)12(16)18/h1-4,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQHVQFJVADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.